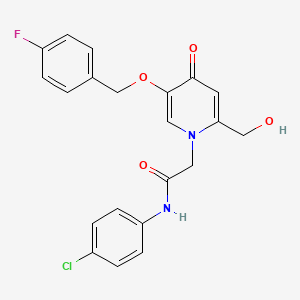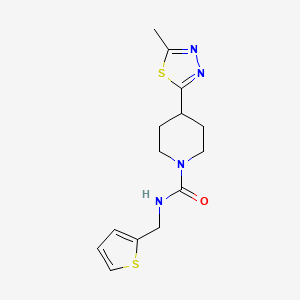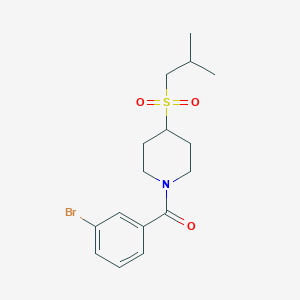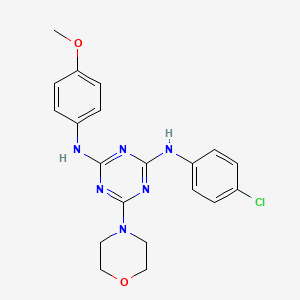
N-(4-Chlorphenyl)-2-(5-((4-Fluorbenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClFN2O4 and its molecular weight is 416.83. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebs Eigenschaften
Die einzigartige chemische Struktur der Verbindung macht sie zu einem vielversprechenden Kandidaten für die Krebsforschung. Forscher haben ihr Potenzial als Antikrebsmittel untersucht, da sie in der Lage ist, bestimmte zelluläre Pfade zu hemmen, die an Tumorwachstum und Metastasierung beteiligt sind. Präklinische Studien deuten darauf hin, dass sie die Angiogenese (die Bildung neuer Blutgefäße) stören und die Proliferation von Krebszellen unterdrücken kann .
Entzündungshemmende Wirkung
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten, einschließlich Autoimmunerkrankungen und chronischen Erkrankungen. Studien haben die entzündungshemmenden Wirkungen dieser Verbindung untersucht. Durch die Modulation entzündungsfördernder Pfade könnte sie möglicherweise als Therapeutikum für Erkrankungen wie rheumatoide Arthritis, entzündliche Darmerkrankungen und neuroinflammatorische Störungen dienen .
Kardiovaskuläre Anwendungen
Die Auswirkungen der Verbindung auf die kardiovaskuläre Gesundheit haben Interesse geweckt. Sie kann die Blutdruckregulation, den Gefäßtonus und die Endothelfunktion beeinflussen. Forscher untersuchen ihr Potenzial als Vasodilatator oder als Mittel zur Vorbeugung von Arteriosklerose und damit verbundenen kardiovaskulären Komplikationen .
Neuroprotektive Wirkungen
Neurodegenerative Erkrankungen wie Alzheimer und Parkinson gehen mit oxidativem Stress und neuronalen Schäden einher. Einige Studien legen nahe, dass diese Verbindung neuroprotektive Eigenschaften aufweist, indem sie oxidativen Stress reduziert und das neuronale Überleben verbessert. Weitere Forschung ist erforderlich, um ihr volles Potenzial im Bereich des Neuro-schutzes zu erforschen .
Antimikrobielle Wirkung
Die chemischen Eigenschaften der Verbindung deuten auf mögliche antimikrobielle Wirkungen hin. Forscher haben ihre Aktivität gegen Bakterien, Pilze und Viren untersucht. Sie könnte als Leitstruktur für die Entwicklung neuer antimikrobieller Wirkstoffe dienen .
Stoffwechselstörungen
Stoffwechselstörungen, einschließlich Diabetes und Fettleibigkeit, sind globale Gesundheitsherausforderungen. Die Wechselwirkungen dieser Verbindung mit Stoffwechselwegen wurden untersucht. Sie kann die Glukosehomöostase, den Lipidstoffwechsel und die Insulinempfindlichkeit beeinflussen. Die Erforschung ihres Potenzials als Therapeutikum für Stoffwechselstörungen wird fortgesetzt .
Arzneimittel-Abgabesysteme
Aufgrund ihrer Löslichkeit und Stabilität könnte diese Verbindung in Arzneimittel-Abgabesysteme integriert werden. Forscher untersuchen ihre Verwendung als Träger für eine gezielte Arzneimittelverabreichung, um die Bioverfügbarkeit und Wirksamkeit von Therapeutika zu verbessern .
Chemische Biologie und Pharmazeutische Chemie
Über spezifische Anwendungen hinaus untersuchen Wissenschaftler die Wechselwirkungen der Verbindung mit biologischen Makromolekülen. Das Verständnis ihrer Bindungsaffinität, Selektivität und ihres Wirkmechanismus trägt zur Arzneimittelforschung und -entwicklung bei .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4/c22-15-3-7-17(8-4-15)24-21(28)11-25-10-20(19(27)9-18(25)12-26)29-13-14-1-5-16(23)6-2-14/h1-10,26H,11-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRUWWZEGJEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2510779.png)
![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)

![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2510790.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2510793.png)
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)




